molecular formula C15H15N3O3 B2673309 N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1351585-51-7

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2673309
M. Wt: 285.303
InChI Key: JXLQUPVOMDCXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as AMPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. AMPA belongs to the class of acetylphenylacetamide derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Research into heterocyclic derivatives of guanidine has led to the formation and X-ray structure determination of compounds closely related to N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. These studies provide valuable insights into the structural characteristics essential for the biological activity of these compounds (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives synthesized through reactions involving compounds structurally similar to N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been screened for their antimicrobial activities. Such research underlines the potential of these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Crystal Structure Insights

Studies on the crystal structures of derivatives of N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have provided crucial insights into their conformational properties and potential interactions in biological systems. This structural information is vital for the rational design of new drugs (Subasri et al., 2016).

Anticancer Potential

Research involving pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials closely related to N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, has indicated significant antibacterial and antifungal activities. Such studies suggest the anticancer potential of these compounds, aligning with efforts to find new therapeutic agents (Hossan et al., 2012).

Ligand-Protein Interactions

Investigations into bioactive benzothiazolinone acetamide analogs have included spectroscopic and quantum mechanical studies to understand their ligand-protein interactions better. Such research highlights the compound's potential in drug development and its efficiency in photovoltaic applications, demonstrating the broad utility of these molecules (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-7-16-9-18(15(10)21)8-14(20)17-13-5-3-4-12(6-13)11(2)19/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLQUPVOMDCXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

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